3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL
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Overview
Description
3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL is a chemical compound with the molecular formula C5H10F3NO and a molecular weight of 157.14 g/mol . It is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group on a butane backbone. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-3-trifluoromethylbutan-1-ol with ammonia or an amine source in the presence of a catalyst . The reaction is usually carried out under mild conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and scalability. The compound is then purified using standard techniques such as distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the amino group may produce primary or secondary amines .
Scientific Research Applications
3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol: Similar structure but with a phenyl group instead of a methyl group.
3-Methyl-3-(4-trifluoromethylphenyl)amino)butan-1-ol: Contains a trifluoromethylphenyl group instead of a trifluoromethyl group.
Uniqueness
3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL is unique due to its combination of an amino group, a trifluoromethyl group, and a hydroxyl group on a butane backbone. This unique structure imparts specific chemical and physical properties that make it valuable in various applications .
Properties
IUPAC Name |
3-amino-4,4,4-trifluoro-3-methylbutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO/c1-4(9,2-3-10)5(6,7)8/h10H,2-3,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOBMSAUHJUTDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)(C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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